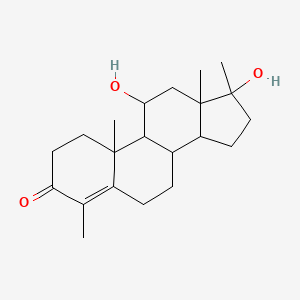
Benzothiazepine analog 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazepine analog 4 is a derivative of the benzothiazepine class of compounds, which are known for their diverse pharmacological properties. Benzothiazepines are heterocyclic compounds containing a benzene ring fused to a thiazepine ring. These compounds have been extensively studied for their potential therapeutic applications, particularly in the treatment of cardiovascular diseases, neurodegenerative disorders, and as calcium channel blockers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazepine analog 4 typically involves the condensation of 2-aminobenzenethiol with α-haloketones or α-haloesters under basic conditions. The reaction proceeds through the formation of an intermediate thioether, which cyclizes to form the benzothiazepine ring. Common reagents used in this synthesis include sodium hydride or potassium carbonate as bases, and solvents such as dimethylformamide or tetrahydrofuran.
-
Step 1: Formation of Thioether
Reagents: 2-aminobenzenethiol, α-haloketone (or α-haloester)
Conditions: Base (e.g., sodium hydride), solvent (e.g., dimethylformamide)
Product: Thioether intermediate
-
Step 2: Cyclization
Conditions: Heating, solvent (e.g., tetrahydrofuran)
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for reagent addition and product isolation. The reaction conditions are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzothiazepine analog 4 undergoes various chemical reactions, including:
-
Oxidation: The sulfur atom in the thiazepine ring can be oxidized to form sulfoxides or sulfones.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Conditions: Mild to moderate temperatures
Products: Sulfoxides, sulfones
-
Reduction: The carbonyl group in the benzothiazepine ring can be reduced to form alcohols.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature to reflux
Products: Alcohols
-
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Reagents: Nitric acid, halogens (e.g., chlorine, bromine)
Conditions: Acidic or basic conditions
Products: Nitrobenzothiazepines, halobenzothiazepines
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its role in modulating biological pathways, particularly those involving calcium signaling.
Medicine: Explored for its neuroprotective properties, particularly in the treatment of neurodegenerative diseases and stroke.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Benzothiazepine analog 4 involves its interaction with calcium ion channels. By binding to these channels, it modulates the flow of calcium ions into cells, which is crucial for various cellular processes. This modulation helps in reducing calcium overload in neurons, thereby providing neuroprotection in conditions such as stroke and neurodegenerative diseases . The compound also exhibits antioxidant properties, further contributing to its protective effects.
Comparaison Avec Des Composés Similaires
Benzothiazepine analog 4 is compared with other benzothiazepine derivatives and similar compounds:
Diltiazem: A well-known calcium channel blocker used in the treatment of hypertension and angina. This compound shares similar calcium channel blocking properties but may have different pharmacokinetic profiles.
CGP37157: Another benzothiazepine derivative known for its neuroprotective properties.
Verapamil: A phenylalkylamine calcium channel blocker used for similar indications as diltiazem. This compound may offer advantages in terms of selectivity and reduced side effects.
Propriétés
Formule moléculaire |
C21H18N2O2S |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
(6-phenylpyrrolo[2,1-d][1,5]benzothiazepin-7-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C21H18N2O2S/c1-22(2)21(24)25-19-17-12-8-14-23(17)16-11-6-7-13-18(16)26-20(19)15-9-4-3-5-10-15/h3-14H,1-2H3 |
Clé InChI |
FGXDSIINDRBSII-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)OC1=C(SC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![acetyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782408.png)


![Acetyloxymethyl 6-(1-hydroxyethyl)-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782424.png)
![2,7-diethyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B10782427.png)

![2-Propen-1-aminium, N-(2-amino-2-oxoethyl)-3-[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]-N-ethyl-N-methyl-, inner salt, (2E)-](/img/structure/B10782436.png)
![3-[(E)-3-[(2-amino-2-oxoethyl)-ethyl-methylazaniumyl]prop-1-enyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(fluoromethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10782447.png)
![(2E)-2-[(4-methoxy-2,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]-7-pyridin-3-ylheptanoic acid](/img/structure/B10782454.png)
![Acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782459.png)
![N-[1-(3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide](/img/structure/B10782466.png)
![(9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide](/img/structure/B10782472.png)

![[(2S,3R)-2-[(2S,3R)-3-methyloxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B10782497.png)